N-(2-aminoethyl)-2-furamide hydrochloride

Catalog No.
S699347
CAS No.
81253-55-6
M.F
C7H11ClN2O2
M. Wt
190.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)-2-furamide hydrochloride

CAS Number

81253-55-6

Product Name

N-(2-aminoethyl)-2-furamide hydrochloride

IUPAC Name

N-(2-aminoethyl)furan-2-carboxamide;hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H

InChI Key

WHZVFHAKDAVPNC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCN.Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCN.Cl

Polymerization and Nanogel Formation:

N-(2-AE)-2-F can act as a monomer, meaning it can be linked together to form larger molecules called polymers. Studies have shown that N-(2-AE)-2-F can be efficiently polymerized to create magnetic particles, particularly nanogels. [Source: BDA25932 | 76259-32-0 | N-(2-Aminoethyl)methacrylamide hydrochloride - Biosynth, ] This process offers advantages due to its efficiency and the resulting nanogels' properties.

Cross-linking Agent for Magnetic Particles:

N-(2-AE)-2-F can also function as a cross-linking agent. In this context, it helps connect individual molecules within a material, strengthening its structure. Research suggests that N-(2-AE)-2-F effectively cross-links magnetic particles, potentially improving their stability and functionality. [Source: BDA25932 | 76259-32-0 | N-(2-Aminoethyl)methacrylamide hydrochloride - Biosynth, ]

Potential Applications in Vaccine Development:

Due to its ability to form stable structures and interact with other molecules, N-(2-AE)-2-F has been explored as a potential antigen carrier in vaccine development. An antigen is a molecule that the immune system recognizes and targets, and a carrier helps deliver the antigen to the immune system effectively. Studies have investigated the use of N-(2-AE)-2-F as a carrier for vaccines against HIV and influenza, although further research is needed to determine its full potential in this area. [Source: BDA25932 | 76259-32-0 | N-(2-Aminoethyl)methacrylamide hydrochloride - Biosynth, ]

N-(2-aminoethyl)-2-furamide hydrochloride is a chemical compound characterized by its furan ring structure, which is substituted with an aminoethyl group. The molecular formula for this compound is C7_7H11_{11}ClN2_2O2_2, and it has a CAS number of 81253-55-6. This compound plays a significant role as an intermediate in organic synthesis, particularly in the development of more complex organic molecules due to its reactivity and functional groups that allow for various chemical modifications .

  • Oxidation: The furan ring can be oxidized, yielding furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Under mild reducing conditions, the compound can be converted to N-(2-aminoethyl)-2-furanmethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can undergo nucleophilic substitution reactions, allowing the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides .

In biological research, N-(2-aminoethyl)-2-furamide hydrochloride serves as a model compound for studying interactions between furan derivatives and biological macromolecules. Its structure enables it to form hydrogen bonds and engage in π-π interactions, which can modulate the activity of enzymes or receptors. This property suggests potential applications in medicinal chemistry, where modifications to the compound could lead to new therapeutic agents with enhanced pharmacological properties .

The synthesis of N-(2-aminoethyl)-2-furamide hydrochloride typically involves the following steps:

  • Reaction of 2-furoyl chloride with ethylenediamine: This reaction occurs in the presence of a base such as triethylamine and is conducted in an organic solvent like dichloromethane at low temperatures to manage the exothermic nature of the reaction.
  • Formation of hydrochloride salt: The resulting product is treated with hydrochloric acid to yield the hydrochloride salt form .

In industrial settings, similar synthetic routes are employed on a larger scale, utilizing large reactors and precise control over reaction conditions to maximize yield and purity. Purification methods such as recrystallization or chromatography are commonly used to obtain the final product.

N-(2-aminoethyl)-2-furamide hydrochloride has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Biological Research: Used to investigate the interactions of furan derivatives with biological systems.
  • Medicinal Chemistry: Potential for developing new therapeutic agents due to its structural versatility.
  • Industrial Use: Employed in producing polymers and other materials, leveraging its reactivity with different functional groups .

Studies on N-(2-aminoethyl)-2-furamide hydrochloride have focused on its interactions with biological macromolecules. The aminoethyl group allows for hydrogen bonding, while the furan ring contributes to π-π stacking interactions. These properties are crucial for understanding how this compound can influence enzyme activity and receptor modulation, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with N-(2-aminoethyl)-2-furamide hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochlorideContains a dimethyl substitution on nitrogenEnhanced solubility due to dimethyl groups
N-(2-hydroxyethyl)-2-furamideHydroxy group instead of amino groupPotentially different biological activity profile
N-(3-aminopropyl)-2-furamideLonger alkyl chain substituentMay exhibit different pharmacokinetic properties

Each of these compounds has unique features that differentiate them from N-(2-aminoethyl)-2-furamide hydrochloride, particularly in terms of solubility, biological activity, and potential applications in medicinal chemistry .

Dates

Last modified: 08-15-2023

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